molecular formula C16H9Cl2NO2 B5286774 4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid

Cat. No.: B5286774
M. Wt: 318.2 g/mol
InChI Key: QLPFEUUIPNXHQW-QPEQYQDCSA-N
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Description

4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C16H9Cl2NO2. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a benzoic acid moiety. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 4-cyanobenzoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2,4-dichlorobenzaldehyde reacts with the cyano group of 4-cyanobenzoic acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoic acids or phenyl derivatives.

Scientific Research Applications

4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid
  • 2-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid
  • 3-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both cyano and dichlorophenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-14-6-5-12(15(18)8-14)7-13(9-19)10-1-3-11(4-2-10)16(20)21/h1-8H,(H,20,21)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPFEUUIPNXHQW-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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